molecular formula C6H6IN3O2 B075469 Methyl 3-amino-6-iodopyrazine-2-carboxylate CAS No. 1458-16-8

Methyl 3-amino-6-iodopyrazine-2-carboxylate

Cat. No.: B075469
CAS No.: 1458-16-8
M. Wt: 279.04 g/mol
InChI Key: FDLARAKNPMCCKJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-iodopyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C(_6)H(_6)IN(_3)O(_2) It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, an iodine atom at the 6-position, and a methyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-iodopyrazine-2-carboxylate typically involves the iodination of Methyl 3-amino-2-pyrazinecarboxylate. One common method includes dissolving Methyl 3-amino-2-pyrazinecarboxylate in anhydrous N,N-dimethylformamide (DMF) and reacting it with N-iodosuccinimide (NIS) at elevated temperatures (around 70°C) under a nitrogen atmosphere for several hours .

Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally follows similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. Industrial synthesis may involve continuous flow reactors and advanced purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-6-iodopyrazine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly used.

Major Products: The products formed depend on the specific reactions and conditions. For example, substitution of the iodine atom can yield various substituted pyrazines, while oxidation of the amino group can produce nitro or nitrile derivatives.

Scientific Research Applications

Methyl 3-amino-6-iodopyrazine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-iodopyrazine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom and amino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The methyl ester group can enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems.

Comparison with Similar Compounds

    Methyl 3-amino-2-pyrazinecarboxylate: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-amino-6-chloropyrazine-2-carboxylate: Contains a chlorine atom instead of iodine, which can influence its reactivity and biological activity.

    3-amino-6-bromopyrazine-2-carboxylate: Similar to the iodinated compound but with different electronic and steric properties due to the bromine atom.

Uniqueness: Methyl 3-amino-6-iodopyrazine-2-carboxylate is unique due to the presence of the iodine atom, which significantly enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in medicinal chemistry for developing new therapeutic agents.

Properties

IUPAC Name

methyl 3-amino-6-iodopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLARAKNPMCCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454772
Record name Methyl 3-amino-6-iodopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1458-16-8
Record name Methyl 3-amino-6-iodopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 3-amino-2-pyrazinecarboxylate (10 g, 65.3 mmol) and N-iodosuccinimide (24 g, 106.7 mmol) were dissolved in anhydrous DMF (150 mL) and the mixture was stirred at 70° C. for 15 hours under a nitrogen atmosphere. The mixture was then cooled to room temperature and a saturated aqueous solution of sodium thiosulfate (400 mL) was added. The suspension was sonicated for 15 minutes, concentrated under vacuum and dispersed in water. The crude product was filtered off and washed with cold ethanol. The residue was crystallized from ethanol, using decolorizing charcoal to afford 3-amino-6-iodo-pyrazine-2-carboxylic acid methyl ester (11.2 g, 61% yield) as orange needles. 1H-NMR (d6-DMSO) δ: 8.57 [1H] s, 7.59 [2H] s,br, 3.93 [3H] s. MS: m/z 280 [MH+].
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10 g
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24 g
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150 mL
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sodium thiosulfate
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400 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

1.5 equivalents of N-iodosuccinimide are added at room temperature to 5 g (32.7 mmol) of a methyl 3-aminopyrazine-2-carboxylate solution in 25 ml of dimethylformamide. The reaction medium is heated at 65° C. for 1 hour, added together with 0.5 equivalents of N-iodosuccinimide and maintained at 65° C. for 24 hours. After returning to room temperature, the solvent is evaporated and then the product is extracted several times with dichloromethane. The organic phases are combined, washed with 10% sodium bisulfite solution, dried on magnesium sulfate and concentrated to yield 8 g (88%) of methyl 3-amino-6-iodopyrazine-2-carboxylate in the form of a yellow solid.
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0 (± 1) mol
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32.7 mmol
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl 3-amino-6-iodopyrazine-2-carboxylate in the synthesis of pyrazine C-nucleosides?

A1: this compound serves as a crucial starting material in the synthesis of a novel pyrazine C-nucleoside, Methyl 3-amino-6-(2-deoxy-β-D-ribofuranosyl)pyrazine-2-carboxylate []. This compound undergoes a palladium-catalyzed cross-coupling reaction with 1,4-anhydro-3,5-O-bis[(tert-butyl)dimethylsilyl]-2-deoxy-D-erythro-pent-1-enitol, followed by deprotection and stereospecific reduction, ultimately yielding the desired C-nucleoside. This synthetic strategy highlights the compound's utility as a building block for accessing novel pyrazine C-nucleoside analogs with potential biological activity.

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